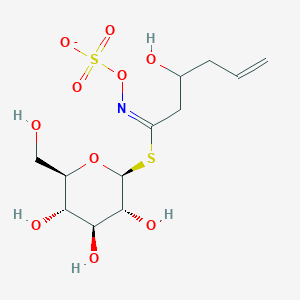
2-Hydroxy-4-pentenylglucosinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluconapoleiferin(1-) is a glucosinolate that is glucobrassicanapin which has been hydroxylated at the 3-position of the hex-5-enimidoyl chain. It derives from a glucobrassicanapin(1-). It is a conjugate base of a gluconapoleiferin.
Scientific Research Applications
Chemical Reactivity and Analysis
2-Hydroxy-4-pentenylglucosinolate, similar to other hydroxy-alkenals, is a subject of interest due to its chemical reactivity and potential cytotoxicity. Studies have focused on understanding its formation through various oxidative routes and its metabolism in tissues, which leads to detoxification and excretion. These compounds have been detected in inflammatory situations, such as atherosclerotic lesions, using antibodies and mass spectrometry approaches, highlighting their significance in redox-sensitive cell signaling and disease modulation (Spickett, 2013).
Catalysis and Synthesis
Research in catalysis has explored the hydroalkoxylation of hydroxy olefins, including compounds structurally related to 2-hydroxy-4-pentenylglucosinolate. These studies aim to understand the synthesis of cyclic ethers and how different functional groups, including hydroxy groups, impact the catalytic process. The findings from these studies have applications in the synthesis of complex molecular structures (Qian, Han, & Widenhoefer, 2004).
Biological Applications
In the field of biotechnology, hydroxy amino acids, which include derivatives of 2-hydroxy-4-pentenylglucosinolate, are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. They are constituents of pharmaceutical intermediates and are applied in the synthesis of chiral drugs. The study of these compounds contributes to our understanding of their physiological properties and potential applications in medical treatment (Sun et al., 2018).
Medicinal Chemistry
In medicinal chemistry, research on 2-hydroxy-4-pentenylglucosinolate-related compounds has focused on their synthesis and structural characterization for potential use as anticancer drugs. These studies aim to understand the intricate interactions of such compounds with various cellular mechanisms and their potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009).
properties
Product Name |
2-Hydroxy-4-pentenylglucosinolate |
|---|---|
Molecular Formula |
C12H20NO10S2- |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/p-1/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
ZEGLQSKFSKZGRO-FYRHTRITSA-M |
Isomeric SMILES |
C=CCC(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



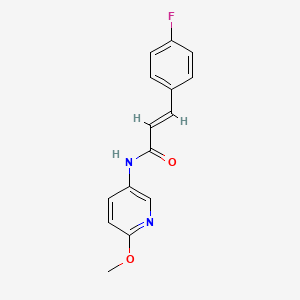
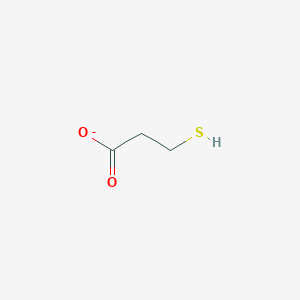
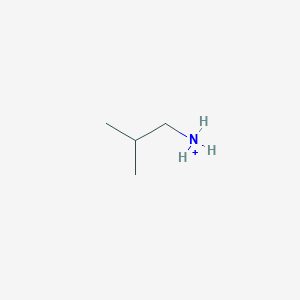
![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
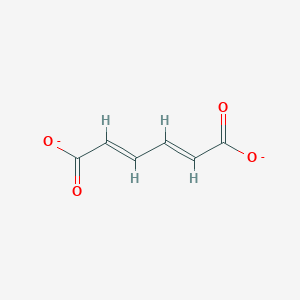
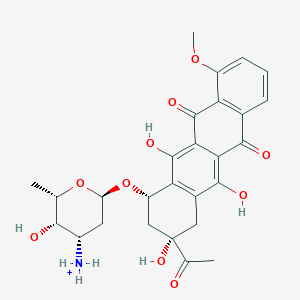
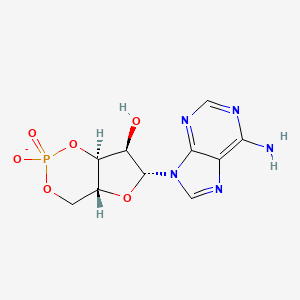
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
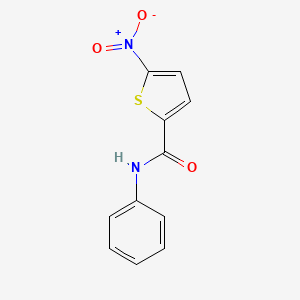
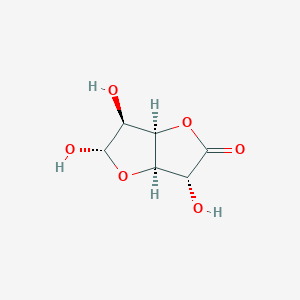
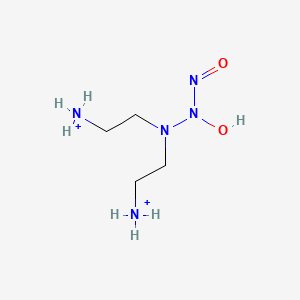
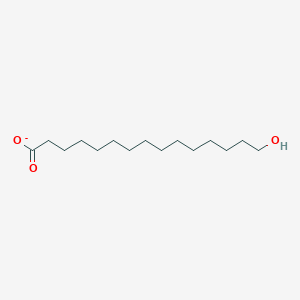
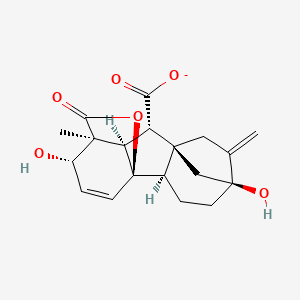
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)